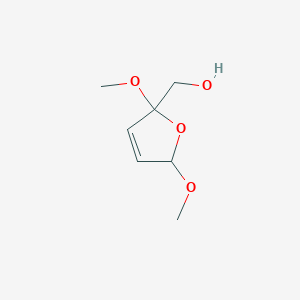![molecular formula C15H21NO2 B009867 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane CAS No. 102520-50-3](/img/structure/B9867.png)
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
Scientific Research Applications
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Mechanism Of Action
The exact mechanism of action of 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the targeted cells. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical And Physiological Effects
Studies have shown that 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane can cause changes in the biochemical and physiological processes of cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane is its diverse biological activities. It can be used as a starting material for the synthesis of other spirocyclic compounds with potential applications in various fields of science. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of interest is the investigation of its potential use as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for its activity.
Synthesis Methods
The synthesis of 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane involves the reaction between 2-oxa-6-azaspiro[3.3]heptane and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
102520-50-3 |
|---|---|
Product Name |
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
10-benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO2/c1-16-9-5-8-15(17-10-11-18-15)14(16)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
InChI Key |
IEKVRUPCPMKMAQ-UHFFFAOYSA-N |
SMILES |
CN1CCCC2(C1CC3=CC=CC=C3)OCCO2 |
Canonical SMILES |
CN1CCCC2(C1CC3=CC=CC=C3)OCCO2 |
synonyms |
6-benzyl-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane BMDASD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



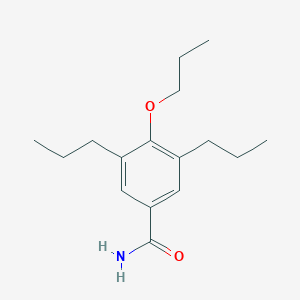
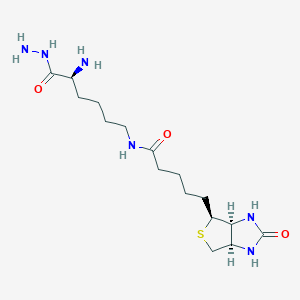
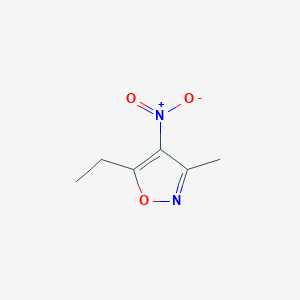
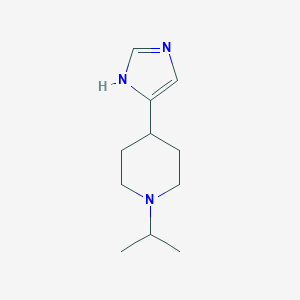
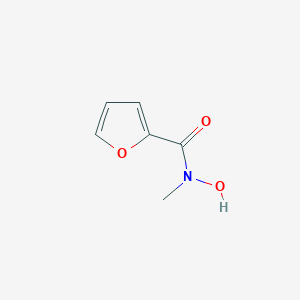
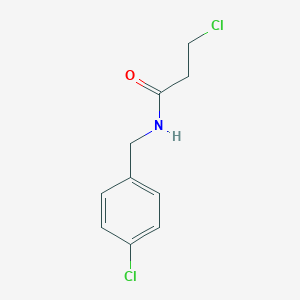
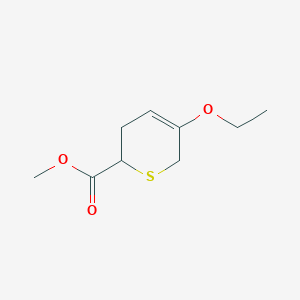
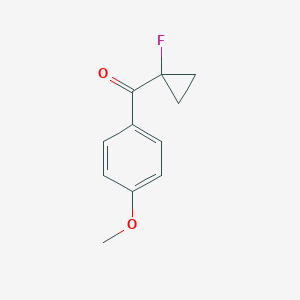
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)
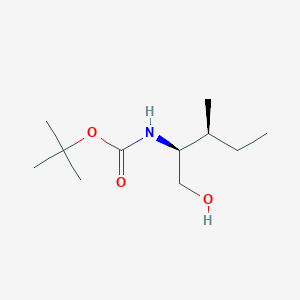
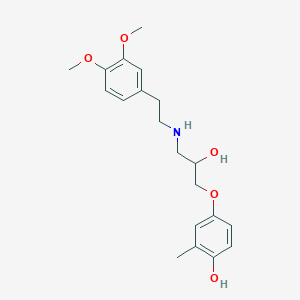
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
